Cas no 2034633-33-3 (2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide)

2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a synthetic compound featuring a 2-methylphenoxy group and a complex imidazole-1-yl pyrazin-2-yl substituent. This compound exhibits notable reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis. Its unique structural features contribute to its effectiveness in medicinal chemistry, particularly in drug discovery and development.
2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide structure
2034633-33-3 structure
Product Name:2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
CAS No:2034633-33-3
MF:C18H19N5O2
MW:337.375763177872
CID:5337923
Update Time:2025-06-20

2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
    • 2-(2-methylphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
    • 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
    • Inchi: 1S/C18H19N5O2/c1-14-4-2-3-5-16(14)25-13-17(24)21-8-10-23-11-9-22-18(23)15-12-19-6-7-20-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24)
    • InChI Key: UWAAHWHPMLXZNE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C)CC(NCCN1C=CN=C1C1C=NC=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 422
  • XLogP3: 0.9
  • Topological Polar Surface Area: 81.9

2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide Pricemore >>

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Additional information on 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Introduction to Compound with CAS No. 2034633-33-3 and Product Name: 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

The compound with the CAS number 2034633-33-3 and the product name 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in modulating biological pathways and its structural features that align with current trends in drug discovery.

At the core of this compound's structure lies a combination of functional groups that contribute to its unique chemical properties. The presence of a methylphenoxy moiety in the molecule enhances its solubility and interaction with biological targets, while the pyrazin-2-yl and 1H-imidazol-1-yl substituents introduce specific binding interactions that are crucial for its pharmacological activity. These elements are strategically positioned to optimize binding affinity and selectivity, making the compound a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies have shown that the acetamide group in the molecule plays a critical role in stabilizing interactions with target proteins, particularly those involved in inflammatory and metabolic pathways. This has led to increased interest in exploring its potential as an anti-inflammatory agent and a therapeutic for metabolic disorders.

The synthesis of 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of the molecule efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can further optimize the compound's pharmacological properties.

In vitro studies have begun to uncover the mechanism of action of this compound, revealing its ability to modulate key signaling pathways associated with various diseases. For instance, preliminary data suggests that it can inhibit the activity of enzymes involved in the Janus kinase (JAK) signaling pathway, which is implicated in autoimmune diseases and cancer. Additionally, its interaction with receptors such as peroxisome proliferator-activated receptors (PPARs) has been identified as a potential therapeutic target for metabolic syndrome.

The structural features of 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide also make it an attractive scaffold for structure-based drug design. By leveraging high-throughput screening technologies and virtual ligand docking studies, researchers can rapidly identify derivatives with enhanced potency and reduced side effects. This approach is particularly valuable in identifying compounds that can overcome resistance mechanisms associated with existing therapies.

One of the most compelling aspects of this compound is its potential for therapeutic applications across multiple disease areas. Beyond its anti-inflammatory properties, ongoing research is exploring its role in neurodegenerative diseases, where modulation of protein aggregation and oxidative stress is crucial. Furthermore, its ability to interact with mitochondrial targets has opened up avenues for investigating its effects on energy metabolism, making it a candidate for treating conditions such as diabetes and obesity.

The development of this compound also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from various fields, researchers can design experiments that provide comprehensive insights into the compound's behavior both in vitro and in vivo. This holistic approach is essential for translating laboratory findings into effective clinical treatments.

As interest in targeted therapy continues to grow, compounds like 2-(2-methylphenoxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide are poised to play a pivotal role in shaping future therapeutic strategies. Its unique structural features and demonstrated biological activity make it a cornerstone in ongoing research efforts aimed at developing novel treatments for complex diseases. With further investigation and optimization, this compound has the potential to significantly impact patient care across multiple medical disciplines.

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